molecular formula C7H13N3S B12815056 4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione

4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione

Cat. No.: B12815056
M. Wt: 171.27 g/mol
InChI Key: KHLDLERRHAQYTL-UHFFFAOYSA-N
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Description

4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an aminobutyl group attached to the imidazole ring, which is further substituted with a thione group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione typically involves the reaction of 4-aminobutylamine with imidazole-2-thione under controlled conditions. One common method involves the use of N-Boc-1,4-butanediamine, which is treated with cyanamide to generate N-Boc-protected agmatine. This intermediate is then deprotected using trifluoroacetic acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aminobutyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis. It exerts its effects by binding to receptors and enzymes, thereby influencing cellular signaling pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Agmatine: A related compound with similar aminobutyl and guanidine groups.

    Histamine: Another imidazole derivative with biological activity.

    Imidazole-2-thione: The parent compound without the aminobutyl substitution.

Uniqueness

4-(4-Aminobutyl)-1H-imidazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

4-(4-aminobutyl)-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C7H13N3S/c8-4-2-1-3-6-5-9-7(11)10-6/h5H,1-4,8H2,(H2,9,10,11)

InChI Key

KHLDLERRHAQYTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)N1)CCCCN

Origin of Product

United States

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